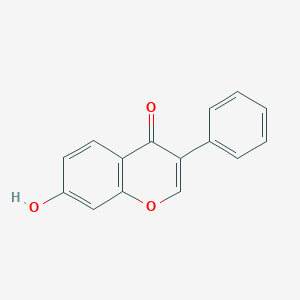

7-Hydroxyisoflavone

Description

This compound has been reported in Echinops echinatus and Muntingia calabura with data available.

effective against, Enterovirus 71; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKOZARWBMFKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156626 | |

| Record name | 7-Hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-72-2 | |

| Record name | 7-Hydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxyisoflavone: A Comprehensive Technical Guide on its Natural Sources, Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoflavone, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, its occurrence in various plant species, and a detailed examination of the experimental protocols for its extraction and quantification. Furthermore, this document explores the current understanding of the signaling pathways modulated by related flavonoid compounds, offering insights into the potential molecular mechanisms of this compound. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Sources and Occurrence of this compound

This compound has been identified in a limited number of plant species, primarily within the Asteraceae and Fabaceae families. The occurrence of this isoflavone is not as widespread as other common isoflavones like genistein and daidzein.

Documented Plant Sources

Current literature and phytochemical databases have confirmed the presence of this compound in the following plant species:

-

Echinops echinatus : This species, belonging to the Asteraceae family, is a well-documented source of this compound. The compound has been isolated from the whole plant of Echinops echinatus[1][2][3].

-

Muntingia calabura : Commonly known as the Jamaican cherry, this plant from the Muntingiaceae family has been reported to contain this compound in its leaves[4][5].

-

Indigofera heterantha : A member of the Fabaceae family, this species has also been identified as a source of this compound[6][7].

Quantitative Occurrence

Detailed quantitative analysis of this compound in various plant matrices is not extensively reported in the available literature. The concentration of this isoflavone can vary significantly based on factors such as the plant part, geographical location, and harvesting time. The following table summarizes the available, albeit limited, quantitative data.

| Plant Species | Plant Part | Method of Analysis | This compound Concentration | Reference |

| Muntingia calabura | Leaves | UHPLC-ESI-MS/MS | Presence detected, not quantified | [4] |

| Echinops echinatus | Whole Plant | Not Specified | Isolated, not quantified | [1][3] |

Further research is required to establish a comprehensive quantitative profile of this compound across a wider range of plant species.

Experimental Protocols

The extraction and quantification of this compound from plant materials involve multi-step processes that require careful optimization to ensure accuracy and reproducibility.

Extraction of this compound from Plant Material

A general protocol for the extraction of isoflavones from plant matrices, adaptable for this compound, is outlined below. Ultrasonic-assisted extraction (UAE) is a modern and efficient technique for this purpose.

Objective: To extract this compound from dried and powdered plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves or whole plant of Echinops echinatus)

-

Ethanol (80%)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

Procedure:

-

Sample Preparation: Weigh 10 g of the dried, powdered plant material.

-

Extraction:

-

Place the plant material in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% ethanol.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

-

Separation:

-

Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

-

Filter the supernatant through Whatman No. 1 filter paper.

-

-

Concentration:

-

Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C until the solvent is completely removed.

-

-

Storage: Store the dried extract at -20°C for further analysis.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and reliable method for the quantification of isoflavones.

Objective: To quantify the concentration of this compound in the plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

0-20 min: 20-80% A

-

20-25 min: 80% A

-

25-30 min: 80-20% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL in methanol). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar isoflavones and flavonoids provides valuable insights into its potential biological activities. The PI3K/Akt/mTOR and MAPK signaling pathways are key regulators of cellular processes and are often modulated by isoflavones[8][9][10].

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Several isoflavones have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells[9][10]. It is plausible that this compound may exert similar effects by targeting key components of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Flavonoids have been reported to modulate MAPK signaling, often leading to the inhibition of cancer cell proliferation[11][12][13][14][15]. The potential interaction of this compound with this pathway warrants further investigation.

Conclusion and Future Directions

This compound is a naturally occurring isoflavone with a limited but identified distribution in the plant kingdom. While its presence has been confirmed in species like Echinops echinatus, Muntingia calabura, and Indigofera heterantha, there is a clear need for more extensive quantitative studies to determine its concentration in these and other potential plant sources. The provided experimental protocols for extraction and quantification offer a solid foundation for future research in this area. Furthermore, while the direct effects of this compound on cellular signaling pathways are yet to be fully elucidated, the known activities of related flavonoids suggest that the PI3K/Akt/mTOR and MAPK pathways are promising targets for investigation. Future research should focus on isolating and quantifying this compound from a broader range of plant species and conducting in-depth in vitro and in vivo studies to unravel its specific molecular mechanisms of action. This will be crucial for unlocking its full potential in the development of novel therapeutic agents.

References

- 1. Flavonoids from Echinops echinatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Genus Echinops: Phytochemistry and Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Flavones from Muntingia calabura leaves: structural elucidation and SAR for α-glucosidase inhibition by in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medscidiscovery.com [medscidiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The regulation landscape of MAPK signaling cascade for thwarting Bacillus thuringiensis infection in an insect host - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxyisoflavone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone is a naturally occurring isoflavonoid, a class of phytoestrogens, that has garnered significant interest in the scientific community for its diverse pharmacological activities. As the simplest member of the this compound class, it serves as a foundational structure for more complex derivatives.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its antiviral, anti-inflammatory, and aromatase inhibitory effects. Detailed experimental protocols and visualizations of implicated signaling pathways are provided to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 7-hydroxy-3-phenylchromen-4-one, possesses a core isoflavone structure characterized by a phenyl group at the 3-position of the chromen-4-one ring system. A hydroxyl group at the 7-position is a key feature influencing its biological activity.

| Identifier | Value |

| IUPAC Name | 7-hydroxy-3-phenylchromen-4-one[2] |

| Synonyms | 7-Hydroxy-3-phenyl-4H-chromen-4-one, 7-Hydroxy-3-phenylchromone |

| CAS Number | 13057-72-2[2] |

| Molecular Formula | C₁₅H₁₀O₃[2] |

| Molecular Weight | 238.24 g/mol [2] |

| SMILES | C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |

| InChI | InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H |

| InChIKey | WMKOZARWBMFKAS-UHFFFAOYSA-N |

Table 1: Chemical Identifiers of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 214.0 to 218.0 °C | [3] |

| Boiling Point | 450.1 ± 45.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| LogP | 3.02 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Solubility | Soluble in DMSO | [3] |

Table 2: Physicochemical Properties of this compound

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Antiviral Activity against Enterovirus 71 (EV71)

This compound has demonstrated potent antiviral activity against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease.[4] Studies have shown that it can significantly inhibit the cytopathic effect of EV71 in Vero cells.[4] The 50% inhibitory concentration (IC50) for this antiviral activity has been reported to be in the range of 3.25 to 4.92 μM.[4] Mechanistic studies suggest that this compound acts at an early stage of the EV71 replication cycle, leading to a dose-dependent reduction in viral RNA and protein synthesis.[4]

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the biosynthesis of pro-inflammatory mediators. Furthermore, this compound can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.

Aromatase Inhibition

This compound has been identified as a potent inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[2] By inhibiting aromatase, this compound can reduce the production of estrogens, suggesting its potential therapeutic application in estrogen-dependent conditions. The IC50 value for aromatase inhibition by this compound has been reported to be approximately 0.5 μM.[5]

Quantitative Data Summary

| Biological Activity | Assay Type | Cell Line/System | IC50 Value | Reference |

| Antiviral (Enterovirus 71) | Cytopathic Effect Assay | Vero cells | 3.25 - 4.92 μM | [4] |

| Aromatase Inhibition | Human Placental Microsomes | - | 0.5 μM | [5] |

| COX-2 Inhibition | Enzymatic Assay | - | Not explicitly found for this compound | |

| 5-LOX Inhibition | Enzymatic Assay | - | Not explicitly found for this compound |

Table 3: Summary of IC50 Values for this compound

Experimental Protocols

Antiviral Activity: Cytopathic Effect (CPE) Assay against Enterovirus 71

This protocol is based on the methodology for assessing the antiviral activity of compounds against EV71 in Vero cells.

1. Cell Culture and Virus Propagation:

- Culture Vero (African green monkey kidney) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Propagate Enterovirus 71 (e.g., strain BrCr) in Vero cells and determine the 50% tissue culture infective dose (TCID₅₀) using the Reed-Muench method.

2. Cytopathic Effect Inhibition Assay:

- Seed Vero cells into 96-well plates at a density that allows for confluent monolayer formation within 24 hours.

- Prepare serial dilutions of this compound in DMEM with 2% FBS.

- When cells are confluent, remove the growth medium and add 100 µL of the diluted this compound to each well.

- Include a virus control (cells with virus but no compound) and a cell control (cells with medium only).

- Immediately after adding the compound, infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01, except for the cell control wells.

- Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show approximately 90% CPE.

- Observe the cells under a microscope for the presence of CPE (e.g., cell rounding, detachment).

- Quantify cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Calculate the IC50 value, which is the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.

Anti-Inflammatory Activity: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol describes a general method for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

1. Cell Culture and Treatment:

- Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate medium.

- Seed the cells in 6-well plates and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

- Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 30 minutes to 24 hours) to activate the NF-κB and MAPK pathways. Include an unstimulated control and a vehicle control.

2. Protein Extraction and Quantification:

- Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

- Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

3. Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Aromatase Inhibition Assay

This protocol is based on the use of human placental microsomes to assess aromatase inhibitory activity.

1. Preparation of Human Placental Microsomes:

- Obtain human placental tissue and prepare microsomes through differential centrifugation.

- Determine the protein concentration of the microsomal preparation.

2. Aromatase Inhibition Assay:

- Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the substrate [1β-³H(N)]-androst-4-ene-3,17-dione.

- Add various concentrations of this compound or a known aromatase inhibitor (e.g., letrozole) as a positive control.

- Initiate the reaction by adding the human placental microsomes.

- Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

- Stop the reaction by adding an ice-cold solvent (e.g., chloroform).

- Separate the released ³H₂O from the radiolabeled substrate by a dextran-coated charcoal suspension.

- Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

- Calculate the percentage of aromatase inhibition for each concentration of this compound.

- Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aromatase activity.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of interesting biological activities. Its demonstrated antiviral, anti-inflammatory, and aromatase inhibitory properties warrant further investigation for potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research into the mechanisms of action and potential drug development of this compound and its derivatives. As research in this area continues, a deeper understanding of its pharmacological profile will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

- 1. The cytoprotective effects of 7,8-dihydroxyflavone against oxidative stress are mediated by the upregulation of Nrf2-dependent HO-1 expression through the activation of the PI3K/Akt and ERK pathways in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H10O3 | CID 5376891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antiviral effect of this compound against Enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxyisoflavone (CAS 13057-72-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoflavone is a naturally occurring isoflavone, a class of organic compounds belonging to the flavonoids. It is found in various plants and possesses a range of biological activities that have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, and key biological activities of this compound. Detailed experimental protocols for its synthesis and for assessing its biological effects are provided, alongside a summary of quantitative data. Furthermore, key signaling pathways implicated in its mechanism of action are visualized to facilitate a deeper understanding of its cellular effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the CAS number 13057-72-2, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13057-72-2 | |

| Molecular Formula | C₁₅H₁₀O₃ | |

| Molecular Weight | 238.24 g/mol | |

| IUPAC Name | 7-hydroxy-3-phenylchromen-4-one | |

| Synonyms | 7-Hydroxy-3-phenyl-4H-1-benzopyran-4-one, 7-Hydroxy-3-phenylchromone | |

| Melting Point | 214-218 °C | |

| Boiling Point | 450.1 ± 45.0 °C (Predicted) | |

| Solubility | Soluble in DMSO and other organic solvents. | |

| Appearance | White to off-white crystalline powder | |

| λmax | 296 nm (in Methanol) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acylation of resorcinol with phenylacetic acid, followed by cyclization.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a mild and highly efficient one-pot synthesis method.

Materials:

-

Resorcinol

-

Phenylacetic acid

-

Zinc chloride (anhydrous)

-

N,N-dimethylformamide (DMF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Methanesulfonyl chloride (MsCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

A mixture of resorcinol and phenylacetic acid is heated with anhydrous zinc chloride in a molten state to afford the intermediate deoxybenzoin.

-

Without isolation, the deoxybenzoin is subjected to cyclization with N,N-dimethylformamide in the presence of boron trifluoride diethyl etherate and methanesulfonyl chloride.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into distilled water and extracted with ethyl acetate.

-

The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 296 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activities and Quantitative Data

This compound exhibits a variety of biological activities, including antiviral, anti-inflammatory, antioxidant, and aromatase inhibitory effects.

| Biological Activity | Assay/Model | Key Findings | Reference(s) |

| Antiviral | Cytopathic Effect (CPE) Assay (Enterovirus 71, Vero cells) | IC₅₀: 3.25 - 4.92 µM. Acts at an early step of viral replication. | |

| Aromatase Inhibition | Human placental microsomes | IC₅₀: 4 µM. Competitive inhibitor. | |

| Antioxidant | DPPH Radical Scavenging Assay | Exhibits radical scavenging activity. | |

| Antioxidant | ABTS Radical Scavenging Assay | Demonstrates radical scavenging capacity. | |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Potential to reduce inflammatory markers. |

Experimental Protocols for Biological Assays

Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This protocol is a general guide for assessing the antiviral activity of this compound against Enterovirus 71 (EV71).

Materials:

-

Vero cells (or other susceptible cell lines like RD cells)

-

Enterovirus 71 (EV71)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTS or similar cell viability reagent

Procedure:

-

Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in DMEM.

-

Infect the cells with EV71 at a specific multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plate for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.

-

Assess cell viability using an MTS assay according to the manufacturer's instructions.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant potential of this compound.

Materials:

-

This compound solution (in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol or ethanol)

-

Methanol or ethanol

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of this compound in the same solvent.

-

In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

A control containing only the solvent and DPPH is also measured.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.

Aromatase Inhibition Assay

This is a fluorescence-based assay to determine the inhibitory effect of this compound on aromatase activity.

Materials:

-

Recombinant human aromatase (CYP19)

-

Aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC)

-

NADPH regenerating system

-

This compound solutions (in a suitable solvent like acetonitrile or DMSO)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add the recombinant aromatase enzyme and the NADPH regenerating system.

-

Add different concentrations of this compound to the wells. Include a positive control (e.g., letrozole) and a negative control (solvent only).

-

Pre-incubate the plate for a short period.

-

Initiate the reaction by adding the fluorogenic substrate (MFC).

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) at the appropriate excitation and emission wavelengths (e.g., 409 nm excitation, 530 nm emission).

-

Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The biological effects of this compound and related isoflavonoids are mediated through their interaction with various cellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

While direct studies on this compound are emerging, related flavonoids have been shown to activate the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses. This activation is often mediated by upstream kinases such as ERK and PI3K/Akt.

NF-κB Signaling Pathway

Isoflavones have been reported to modulate the NF-κB signaling pathway, which is a critical regulator of inflammation. By inhibiting the activation of NF-κB, this compound may exert its anti-inflammatory effects.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological effects, along with detailed experimental protocols and visualizations of key signaling pathways. It is hoped that this document will serve as a valuable resource for the scientific community, stimulating further research into the therapeutic potential of this intriguing isoflavone.

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 7-Hydroxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoflavone, a naturally occurring isoflavone, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its therapeutic potential. We delve into its antiviral, anti-inflammatory, and anticancer properties, with a focus on its interactions with key signaling pathways and molecular targets. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily identified as antiviral, anti-inflammatory, and as an inhibitor of aromatase. These actions are rooted in its ability to modulate critical cellular signaling pathways.

Antiviral Activity: Targeting Enterovirus 71

This compound has demonstrated potent antiviral activity against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease.[1][2] Its mechanism of action appears to be multifaceted, targeting an early stage of the viral replication cycle.[1] Studies have shown that this compound effectively reduces EV71 viral RNA and protein synthesis in a dose-dependent manner.[1]

One of the putative molecular targets is the viral 3C protease (3Cpro), an enzyme crucial for the cleavage of the viral polyprotein and subsequent viral replication.[2][3] Computational docking studies suggest that this compound can bind to the active site of EV71 3Cpro.[2][4]

Quantitative Data: Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | IC50 (µM) | Reference |

| EV71 (various strains) | Vero | Cytopathic Effect Assay | 3.25 - 4.92 | [1] |

Signaling Pathway: Proposed Antiviral Mechanism of this compound against EV71

Caption: Proposed antiviral mechanism of this compound against EV71.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways

A significant body of evidence points to the anti-inflammatory properties of this compound and related flavones. The core mechanism involves the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.[5] This is achieved by inhibiting the activation of NF-κB, a pivotal transcription factor for inflammatory genes.[6] Specifically, isoflavones can prevent the degradation of the inhibitor of κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[5]

Furthermore, this compound can attenuate the phosphorylation of key kinases in the MAPK cascade, including extracellular-signal-related kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[5] The inhibition of these pathways contributes to the overall reduction in the inflammatory response.

Signaling Pathway: Anti-inflammatory Action of this compound

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Aromatase Inhibition

This compound is a potent competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis.[7][8] This inhibitory action is significant in the context of estrogen-dependent diseases, such as certain types of breast cancer. By blocking aromatase, this compound reduces the conversion of androgens to estrogens, thereby lowering estrogen levels.[9]

Studies have shown that the hydroxyl group at the 7-position is crucial for its potent inhibitory activity.[7] this compound binds to the active site of the aromatase enzyme, displacing the natural substrate, androstenedione.[8]

Quantitative Data: Aromatase Inhibition by this compound

| Enzyme Source | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| Human Placental Microsomes | Androstenedione | Competitive | 0.5 | 0.25 | [7][8] |

Workflow: Aromatase Inhibition by this compound

Caption: Competitive inhibition of aromatase by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Aromatase Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of recombinant human aromatase activity.

-

Reagent Preparation: Prepare a reaction mixture containing recombinant human aromatase, a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin), and an NADPH-generating system.

-

Inhibitor Addition: Add different concentrations of this compound or a known inhibitor (positive control) to the wells of a microplate.

-

Reaction Initiation: Add the aromatase reaction mixture to the wells to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the substrate). The fluorescent product is generated by the enzymatic activity of aromatase.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of this compound on protein expression or phosphorylation status.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, IκBα, or β-actin as a loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule with well-defined mechanisms of action against viral infections, inflammation, and in the modulation of estrogen biosynthesis. The data and methodologies presented in this guide offer a solid foundation for further research and development.

Future investigations should focus on elucidating the precise molecular interactions within the NF-κB and MAPK pathways to identify direct binding partners of this compound. In the context of its anticancer potential, further studies are warranted to delineate the specific signaling cascades it modulates in various cancer cell lines. Moreover, while its interaction with estrogen receptors is suggested by its isoflavone structure, detailed binding and functional assays are needed to fully characterize its endocrine-disrupting potential. The translation of these in vitro findings into in vivo models will be crucial for validating the therapeutic efficacy and safety of this compound.

References

- 1. The antiviral effect of this compound against Enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Enterovirus 71 replication by 7-hydroxyflavone and diisopropyl-flavon7-yl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Enterovirus 71 Replication by 7-Hydroxyflavone and Diisopropyl-Flavon7-yl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxyisoflavone: A Pharmacological Deep Dive for the Research Professional

An In-depth Technical Guide on the Pharmacological Properties, Mechanisms of Action, and Experimental Evaluation of 7-Hydroxyisoflavone.

Introduction

This compound is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. As a prominent member of the isoflavone family, it has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily attributed to its chemical structure which allows it to interact with various biological targets.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

The compound has been shown to possess potent anti-inflammatory properties. It can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory mediators.

Anticancer Potential

Emerging evidence suggests that this compound has promising anticancer activity against various cancer cell lines. Its mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

This compound has been identified as an inhibitor of aromatase (cytochrome P450 19A1), an enzyme responsible for the final step of estrogen biosynthesis. This property makes it a compound of interest for the development of therapies for hormone-dependent cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activities of this compound.

| Activity | Assay | Cell Line/System | IC50 Value | Reference |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 12.12 µM | [1] |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 16.50 µM | [1] |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 55.24 µM (48h) | [1] |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 52.83 µM (72h) | [1] |

| Enzyme Inhibition | Aromatase Inhibition | Not Applicable | Not specified | [2] |

Note: IC50 values can vary depending on the specific experimental conditions.

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound has been suggested to inhibit the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory genes, potentially through the modulation of upstream MAPKs such as JNK and p38.[3][4]

Caption: Putative mechanism of this compound on the MAPK/NF-κB pathway.

ERK/Nrf2/HO-1 Signaling Pathway

The Extracellular signal-regulated kinase (ERK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heme oxygenase-1 (HO-1) pathway is a critical defense mechanism against oxidative stress. This compound may activate this pathway, leading to the transcription of antioxidant genes and subsequent cellular protection. Nrf2, under normal conditions, is sequestered in the cytoplasm by Keap1. Upon activation by upstream kinases like ERK, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes, including HO-1.[5][6][7][8][9]

Caption: Proposed activation of the ERK/Nrf2/HO-1 pathway by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Anticancer Activity: MTT Assay

This colorimetric assay assesses cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1][10]

Caption: Workflow for determining anticancer activity using the MTT assay.

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of isoflavones are critical determinants of their in vivo efficacy. While specific in vivo pharmacokinetic data for this compound is limited, studies on related isoflavones like genistein provide valuable insights. Generally, isoflavones are rapidly absorbed after oral administration, but their bioavailability can be low due to extensive metabolism in the intestine and liver.[11][12] They are often conjugated to form glucuronides and sulfates, which are the primary forms found in circulation.[11]

Further research is required to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Synthesis

A common and efficient method for the synthesis of 7-hydroxyisoflavones is the one-pot synthesis from resorcinol.[13][14]

-

Acylation: Resorcinol is acylated with a substituted phenylacetic acid in the presence of molten zinc chloride. This step forms an intermediate deoxybenzoin.

-

Cyclization: The deoxybenzoin intermediate, without isolation, is subjected to cyclization. This is achieved using N,N-dimethylformamide (DMF) in the presence of boron trifluoride diethyl etherate and methanesulfonyl chloride.

-

Product Formation: This cyclization step yields the final this compound product.

This one-pot method is advantageous due to its high efficiency and the avoidance of by-product formation.[13][14]

Conclusion and Future Directions

This compound is a multifaceted pharmacological agent with demonstrated antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate key signaling pathways such as MAPK/NF-κB and ERK/Nrf2/HO-1 underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development.

Future investigations should focus on:

-

In vivo efficacy studies: To validate the in vitro findings in relevant animal models of disease.

-

Detailed pharmacokinetic and metabolism studies: To understand the ADME properties of this compound and its metabolites.

-

Lead optimization: To synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Clinical trials: To ultimately evaluate the safety and efficacy of this compound or its derivatives in humans.

The continued exploration of this compound holds promise for the development of novel therapeutic strategies for a range of chronic diseases.

References

- 1. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H10O3 | CID 5376891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regulation of NF-kappa B activation by MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msjonline.org [msjonline.org]

- 8. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of a slow-release formulation of soybean isoflavones in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

The Biological Activities of 7-Hydroxyisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoflavone is a naturally occurring isoflavone, a class of phytoestrogens, that has garnered significant interest in the scientific community for its diverse biological activities. As a metabolite of daidzein and a component of various plants, it is being investigated for its potential therapeutic applications in a range of human diseases. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Core Biological Activities: Quantitative Data

The biological efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative metrics for its primary biological activities.

Table 1: Antioxidant Activity of this compound

| Assay Type | Target | IC50 (µg/mL) | IC50 (µM) | Reference Compound |

| DPPH Radical Scavenging | DPPH Radical | Not explicitly found for this compound | Not explicitly found for this compound | Ascorbic Acid |

| ABTS Radical Cation Scavenging | ABTS Radical | Not explicitly found for this compound | Not explicitly found for this compound | Trolox |

Note: While this compound is known to possess antioxidant properties, specific IC50 values from DPPH and ABTS assays were not consistently available in the reviewed literature. The general protocols for these assays are provided in the Experimental Protocols section.

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Duration (hrs) |

| HeLa | Cervical Cancer | MTT | 22.56 ± 0.21 | ~94.7 | Not Specified |

| MDA-MB-231 | Breast Cancer | MTT | 3.86 ± 0.35 | ~16.2 | Not Specified |

Table 3: Enzyme Inhibition by this compound

| Enzyme | Substrate | Assay Type | IC50 (µM) | Inhibition Type |

| Aromatase (CYP19A1) | Androstenedione | Microsomal Assay | 0.5[1] | Competitive[1] |

Table 4: Anti-Inflammatory Activity of this compound

| Cell Line | Inflammatory Mediator | Inhibition Metric | Concentration |

| RAW 264.7 | Nitric Oxide (NO) | IC50 | Not explicitly found |

| RAW 264.7 | Prostaglandin E2 (PGE2) | % Inhibition | Not explicitly found |

| RAW 264.7 | Tumor Necrosis Factor-α (TNF-α) | % Inhibition | Not explicitly found |

| RAW 264.7 | Interleukin-6 (IL-6) | % Inhibition | Not explicitly found |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[2][3][4][5]

-

Sample Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction : Add a defined volume of each this compound dilution to the DPPH solution. A common ratio is 1:1 or 1:2 (sample:DPPH solution).[2]

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[2][3][4]

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is used as a control.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[2]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[6][7][8]

-

Working Solution : Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Sample Preparation : Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction : Add a small volume of each this compound dilution to the ABTS•+ working solution.

-

Incubation : Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[7]

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a specific density (e.g., 5 x 103 to 1 x 104 cells/well) and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition : After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9]

-

Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the general steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment : Seed the cells in a 24-well or 96-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours).[10]

-

Measurement of Inflammatory Mediators :

-

Western Blot Analysis for iNOS and COX-2 :

-

Lyse the cells after treatment and stimulation.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[14][15][16][17][18]

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Enzyme Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of aromatase, the enzyme responsible for estrogen biosynthesis.

-

Enzyme and Substrate : Use human placental microsomes as the source of aromatase and [3H]-androstenedione as the substrate.

-

Reaction Mixture : Prepare a reaction mixture containing the microsomal preparation, NADPH (as a cofactor), and various concentrations of this compound.

-

Incubation : Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C.

-

Product Extraction : Stop the reaction and extract the product, [3H]-estrone, using an organic solvent.

-

Quantification : Quantify the amount of radiolabeled product formed using liquid scintillation counting.

-

Calculation : Determine the percentage of inhibition at each concentration of this compound and calculate the IC50 value.[1] A fluorometric assay using a non-radioactive substrate is also available.[19][20]

Estrogen Receptor Binding Assay

This competitive binding assay measures the affinity of this compound for the estrogen receptors (ERα and ERβ).

-

Receptor Source : Use recombinant human ERα or ERβ, or cytosol prepared from estrogen-responsive tissues (e.g., rat uterus).

-

Radioligand : Use [3H]-estradiol as the radiolabeled ligand.

-

Competitive Binding : Incubate the estrogen receptor preparation with a fixed concentration of [3H]-estradiol and varying concentrations of unlabeled this compound.

-

Separation : Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantification : Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculation : Determine the concentration of this compound that displaces 50% of the bound [3H]-estradiol (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways implicated in its anti-inflammatory and anticancer effects.

Workflow for an In Vitro Anti-Inflammatory Assay

NF-κB Signaling Pathway

MAPK Signaling Pathway

PI3K-Akt Signaling Pathway

Conclusion

This compound demonstrates a compelling profile of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, supported by in vitro evidence. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K-Akt underscores its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers, summarizing the current state of knowledge on the quantitative biological activities of this compound and the experimental methodologies used for their assessment. Further in-depth studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and to translate these promising in vitro findings into potential clinical applications.

References

- 1. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Free radical scavenging activity [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of IL-6, TNF-alpha, and cyclooxygenase-2 protein expression by prostaglandin E2-induced IL-10 in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment [mdpi.com]

- 20. Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxyisoflavone: A Potent Natural Aromatase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 7-hydroxyisoflavone as a potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural compounds for therapeutic applications, particularly in the context of hormone-dependent pathologies. We will delve into the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and provide visual representations of key pathways and workflows.

Introduction: The Role of Aromatase and Its Inhibition

Aromatase is a critical enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1] Specifically, it converts androgens like androstenedione and testosterone into estrone and estradiol, respectively.[2] This process is fundamental to numerous physiological functions, but aberrant estrogen production is a key driver in the pathogenesis of hormone-receptor-positive breast cancer.[3] Consequently, the inhibition of aromatase has become a cornerstone of endocrine therapy for these malignancies.[4][5] Aromatase inhibitors (AIs) are broadly classified into two types: steroidal (Type I) and non-steroidal (Type II) inhibitors.[4][6] Flavonoids, a class of plant secondary metabolites, have emerged as promising natural non-steroidal aromatase inhibitors.[7] Among these, this compound has demonstrated significant inhibitory potential.

Mechanism of Action: Competitive Inhibition

Current research indicates that this compound and other related flavonoids act as competitive inhibitors of aromatase.[7][8] This means they bind to the active site of the enzyme, competing with the natural androgen substrate.[7] This binding is reversible and prevents the conversion of androgens to estrogens, thereby reducing the overall estrogen levels.[6] The interaction of this compound with the aromatase active site is thought to mimic the binding of the androgen substrate, with its A and C rings corresponding to the D and C rings of the androgen.[7]

Quantitative Data on Aromatase Inhibition

The inhibitory potency of this compound and related flavonoids has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating their efficacy. The following table summarizes the available data.

| Compound | IC50 (µM) | Ki (µM) | Enzyme Source | Reference |

| This compound | Data not explicitly found for isoflavone, see 7-hydroxyflavone | |||

| 7-Hydroxyflavone | 0.5 | 0.25 | Human placental microsomes | [8] |

| 7-Hydroxyflavone | <1.0 | JEG-3 and Arom+HEK 293 cells | [9] | |

| Flavone | 10 | Human placental microsomes | [8] | |

| 7,4'-Dihydroxyflavone | 2.0 | Human placental microsomes | [8] | |

| Chrysin (5,7-dihydroxyflavone) | 4.2 | Recombinant CYP19 | [10] | |

| Chrysin (5,7-dihydroxyflavone) | <1.0 | JEG-3 and Arom+HEK 293 cells | [9] | |

| Apigenin | Potent inhibitor | Rainbow trout ovarian aromatase | [11] | |

| Genistein | Slight inhibition | Rainbow trout ovarian aromatase | [11] | |

| Daidzein | No inhibition up to 1000 µM | Rainbow trout ovarian aromatase | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on flavonoid-mediated aromatase inhibition.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol is based on the methodology used to assess the aromatase inhibitory activity of synthetic flavones.[8]

-

Enzyme Preparation: Human placental microsomes are prepared as the source of aromatase.

-

Reaction Mixture: The incubation mixture contains the microsomal protein, NADPH, and the androgen substrate (e.g., androstenedione) in a suitable buffer.

-

Inhibitor Addition: Various concentrations of this compound (or other test compounds) are added to the reaction mixture.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

-

Product Measurement: The reaction is stopped, and the amount of estrone produced is quantified, often using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Lineweaver-Burk or Dixon plots.

Cell-Based Aromatase Activity Assay

This protocol is adapted from studies using human choriocarcinoma (JEG-3) cells and human embryonic kidney (HEK 293) cells transfected with the human aromatase gene.[9]

-

Cell Culture: JEG-3 or Arom+HEK 293 cells are cultured to near confluency in appropriate media.

-

Treatment: The cells are pre-incubated with various concentrations of this compound.

-

Substrate Addition: A radiolabeled androgen substrate (e.g., ³H-androstenedione) is added to the culture medium.

-

Incubation: The cells are incubated for a specified period to allow for the conversion of the androgen to estrogen.

-

Product Extraction: The medium is collected, and the radiolabeled water (³H₂O) released during the aromatization reaction is separated from the remaining substrate.

-

Quantification: The amount of ³H₂O is measured using liquid scintillation counting, which is proportional to the aromatase activity.

-

Data Analysis: The IC50 values are calculated based on the dose-dependent inhibition of aromatase activity.

In Vivo Assessment in Animal Models

While in vivo data for this compound is limited, a general protocol for assessing the in vivo activity of aromatase-inhibiting flavonoids in rats has been described.[9]

-

Animal Model: Immature female rats are used as the animal model.

-

Compound Administration: The test flavonoid (e.g., chrysin, naringenin) is administered orally at a specific dose (e.g., 50 mg/kg body weight).

-

Hormone Challenge: The rats may also be treated with an estrogen or androgen to induce uterine growth.

-

Endpoint Measurement: After a defined treatment period, the uterine weight is measured as an indicator of estrogenic or anti-estrogenic activity. A reduction in estrogen- or androgen-induced uterine growth would suggest in vivo aromatase inhibition.

-

Bioavailability Assessment: Blood samples can be collected to determine the plasma concentrations of the flavonoid and its metabolites to assess bioavailability.

Structure-Activity Relationship

The molecular structure of flavonoids plays a crucial role in their aromatase inhibitory activity. For flavones, a hydroxyl group at the 7-position appears to be a key determinant of potency.[8] The substitution pattern on the A and B rings significantly influences the binding affinity to the aromatase active site.[8]

Discussion and Future Directions

The available in vitro evidence strongly suggests that 7-hydroxyflavone, a close structural analog of this compound, is a potent competitive inhibitor of aromatase.[8] However, a significant challenge for the therapeutic application of many flavonoids, including those with aromatase inhibitory activity, is their poor oral bioavailability.[9][10] Rapid metabolism, particularly glucuronidation and sulfation, can severely limit the systemic exposure to the active compound.[10]

Future research should focus on several key areas:

-

Direct Evaluation of this compound: While data on 7-hydroxyflavone is available, specific studies quantifying the aromatase inhibitory activity of this compound are needed to confirm its potency.

-

In Vivo Efficacy: Well-designed animal studies are required to determine if orally administered this compound can achieve sufficient plasma concentrations to inhibit aromatase in vivo and exert a therapeutic effect.

-

Bioavailability Enhancement: Strategies to improve the bioavailability of this compound, such as the development of prodrugs, methylated analogs, or novel delivery systems, should be explored.[10]

-

Selectivity and Off-Target Effects: Comprehensive profiling of this compound against other cytochrome P450 enzymes and nuclear receptors is necessary to assess its selectivity and potential for off-target effects.

Conclusion

This compound and its analogs represent a promising class of natural compounds with the potential to act as effective aromatase inhibitors. The strong in vitro data for structurally similar flavonoids warrants further investigation into the therapeutic utility of this compound. Addressing the challenges of bioavailability and demonstrating in vivo efficacy will be critical next steps in translating these promising preclinical findings into potential clinical applications for hormone-dependent diseases.

References

- 1. ClinPGx [clinpgx.org]

- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 3. breastcancer.org [breastcancer.org]

- 4. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. No evidence for the in vivo activity of aromatase-inhibiting flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]